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Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia
Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3]
Notably, AZD1390 is designed to penetrate the blood-brain barrier (BBB), making it a promising
agent for treating central nervous system (CNS) malignancies.[3][4][5][6] By inhibiting ATM,
AZD1390 prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic
lesions induced by ionizing radiation and certain chemotherapeutic agents.[1][2] This
mechanism of action forms a strong rationale for combining AZD1390 with DNA-damaging
agents to enhance their anti-tumor efficacy. These application notes provide a summary of
preclinical data and detailed protocols for evaluating AZD1390 in combination with other anti-
cancer agents.

Mechanism of Action: ATM Inhibition and Synthetic
Lethality

ATM is a primary sensor of DSBs. Upon activation, it phosphorylates a multitude of
downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM,
AZD1390 abrogates these critical cellular responses to DNA damage. In cancer cells,
particularly those with other defects in DNA repair pathways (e.g., p53 mutations), the inhibition
of ATM can lead to a state of "synthetic lethality," where the combination of two non-lethal
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defects results in cell death.[1] When combined with agents that induce DSBS, such as
radiation or certain chemotherapies, AZD1390 is expected to potentiate their cytotoxic effects.

DNA Damage Induction
Gonizing Radiatior) (ihgem((:)it;]s;%

Cellular Resporise

DNA Double-Strand
( Breaks (DSBSs) ) AZD1390

inhibits

promotes

DNA Damage Response
(Cell Cycle Arrest, DNA Repair)

Click to download full resolution via product page
Caption: Mechanism of Action of AZD1390.

Preclinical Data Summary
Combination with Radiation Therapy

The combination of AZD1390 with ionizing radiation (IR) is the most extensively studied
preclinical application. AZD1390 has been shown to radiosensitize a variety of cancer cell
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lines, particularly those with p53 mutations.[1]
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Cell AZD1390 Radiation o
. Cancer Type Key Findings

Line/Model Conc. Dose
Suppression of
IR-induced

hosphorylation

U251, U87, PROSPHOTY

) of ATM and

GBM12, GBM39, Glioblastoma 30 nM 5 Gy
downstream

GBM43
targets;
enhanced G2/M
arrest.[7]
Significant
decrease in

o fractional relative

Pediatric High-

. . growth rate

Grade Glioma Glioma 10 nM, 100 nM 2 Gy, 4 Gy

. (AFRGR),

(11 cell lines) S
indicating
radiosensitization
[8]

Significant
extension in
) symptom-free
U251 Orthotopic ] 2Gyx5 ]
Glioblastoma 20 mg/kg PO ] survival

Xenograft fractions
compared to
radiation alone.
[7]

Breast Cancer Inhibition of

PDX Breast Cancer Not specified Not specified tumor growth.[9]

(subcutaneous) [10]

Improved
average survival

Breast Cancer Breast Cancer - »

Not specified Not specified (222 days vs.

PDX (orthotopic)

CNS Metastasis

123 days in
control).[9][10]
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Combination with Chemotherapeutic Agents

Preclinical data also supports the combination of AZD1390 with traditional chemotherapeutic
agents that induce DNA damage.

Chemotherapeutic . -
" . Cell Line/Model Cancer Type Key Findings
gen

Synergistic antitumor
effects at low doses;
increased ROS,
Cisplatin MCF-7, MDA-MB-231 Breast Cancer mitochondrial
membrane potential,
G2-M arrest, and
apoptosis.[11]

Synergistic inhibition

of GBM growth;
Quisinostat (HDAC Glioblastoma Stem ] dampening of the
o o ] Glioblastoma ]
inhibitor) + Radiation Cells (PDX-derived) DDR pathway via

suppression of key

DDR genes.[12]

Experimental Protocols
In Vitro Radiosensitization by Clonogenic Survival
Assay

This protocol is designed to assess the ability of AZD1390 to sensitize cancer cells to ionizing
radiation.

Materials:
e Cancer cell line of interest
o Complete cell culture medium

e AZD1390 (stock solution in DMSO)
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Trypsin-EDTA

Phosphate-buffered saline (PBS)

6-well plates

Radiation source (e.g., X-ray irradiator)

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

o Cell Seeding:

o Harvest exponentially growing cells and perform a cell count.

o Plate cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for
each treatment condition. This will require a titration experiment for each cell line and
radiation dose.

o Allow cells to attach for 24 hours.

e Drug Treatment:

o Prepare dilutions of AZD1390 in complete medium. A common concentration for
radiosensitization studies is 10-100 nM.[8]

o Aspirate the medium from the wells and add the AZD1390-containing medium or vehicle
control (DMSO) medium.

o Incubate for 1-2 hours prior to irradiation.

o |rradiation:

o Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

e Colony Formation:

o After irradiation, return the plates to the incubator.
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o Incubate for 10-14 days, or until colonies are visible.

o The medium can be changed every 3-4 days if necessary.

» Staining and Counting:

o Aspirate the medium and wash the wells with PBS.

[¢]

[¢]

[e]

o

o Data Analysis:

Fix the colonies with methanol for 15 minutes.

Stain with crystal violet solution for 30 minutes.

Count colonies containing at least 50 cells.

Gently wash the wells with water and allow to air dry.

o Calculate the Plating Efficiency (PE) for the non-irradiated control.

o Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of

colonies formed) / (number of cells seeded x PE).

o Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

o Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to

quantify radiosensitization.

Day 1

Day 2

Seed cells in
6-well plates

Add AZD1390 or |
vehicle control

Day 16

(Fix and stai

Day 2-16
rradiate cells) C;S_Lﬁagzg)

k colonies

n . Analyze data and
Count colonies .
plot survival curves

Click to download full resolution via product page

Caption: Workflow for a clonogenic survival assay.
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In Vitro Synergy with Cisplatin by Cell Viability Assay

This protocol determines the synergistic effects of AZD1390 and cisplatin on cell viability.
Materials:

e Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

o Complete cell culture medium

e AZD1390 and Cisplatin

o 96-well plates

o WST-1 or similar cell viability reagent

o Plate reader

Procedure:

Cell Seeding:
o Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

o Allow cells to attach overnight.

Drug Treatment:
o Prepare a dose-response matrix of AZD1390 and cisplatin, alone and in combination.

o Treat the cells and incubate for 72 hours.

Viability Assessment:
o Add WST-1 reagent to each well and incubate for 1-4 hours.

o Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate the percentage of cell viability relative to the vehicle-treated control.

o Use software such as CompuSyn to calculate the Combination Index (Cl), where Cl < 1
indicates synergy, Cl = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft
Model

This protocol evaluates the in vivo efficacy of AZD1390 in combination with radiation in a
clinically relevant animal model.

Materials:

Immunocompromised mice (e.g., nude or NSG)

Glioblastoma cells (e.g., U251) engineered to express a reporter like luciferase

Stereotactic injection apparatus

Animal irradiator

AZD1390 formulation for oral gavage

Bioluminescence imaging system
Procedure:
e Tumor Implantation:
o Anesthetize mice and secure them in a stereotactic frame.
o Inject glioblastoma cells into the desired brain region (e.g., striatum).
e Tumor Growth Monitoring:
o Monitor tumor growth weekly using bioluminescence imaging.

e Treatment:
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o When tumors reach a predetermined size, randomize mice into treatment groups (e.g.,
Vehicle, AZD1390 alone, Radiation alone, AZD1390 + Radiation).

o Administer AZD1390 (e.g., 20 mg/kg) by oral gavage daily.[7]

o Administer radiation (e.g., 2 Gy fractions for 5 days) 1-2 hours after AZD1390
administration.[7]

o Efficacy Assessment:

o Monitor tumor burden via bioluminescence imaging throughout the study.

o Monitor animal body weight and overall health.

o The primary endpoint is typically overall survival.

o Data Analysis:

o Plot tumor growth curves for each treatment group.

o Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank
test).
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Caption: In vivo orthotopic xenograft study workflow.

Conclusion

AZD1390 demonstrates significant potential as a combination partner for DNA-damaging
therapies, particularly radiation. Its ability to penetrate the BBB addresses a major challenge in
the treatment of brain tumors. The provided protocols offer a framework for the preclinical
evaluation of AZD1390 in combination with other chemotherapeutic agents, which is essential
for guiding future clinical development. Further research into combinations with other classes of
drugs, such as PARP inhibitors and immunotherapies, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b605744?utm_src=pdf-body-img
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival
of preclinical brain tumor models - PMC [pmc.ncbi.nim.nih.gov]

2. AZD1390 [openinnovation.astrazeneca.com]

3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor
[synapse.patsnap.com]

4. researchgate.net [researchgate.net]

5. Reporting of methodologies used for clonogenic assays to determine radiosensitivity -
PMC [pmc.ncbi.nlm.nih.gov]

6. Brain exposure of the ATM inhibitor AZD1390 in humans—a positron emission
tomography study - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of
pediatric high-grade glioma - PMC [pmc.ncbi.nim.nih.gov]

9. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis - PMC
[pmc.ncbi.nlm.nih.gov]

10. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis -
PubMed [pubmed.nchbi.nlm.nih.gov]

11. AZD1390, an Ataxia telangiectasia mutated inhibitor, enhances cisplatin mediated
apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nim.nih.gov]

12. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [AZD1390 in Combination Therapy: Application Notes
and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605744#azd1390-use-in-combination-with-other-
chemotherapeutic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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